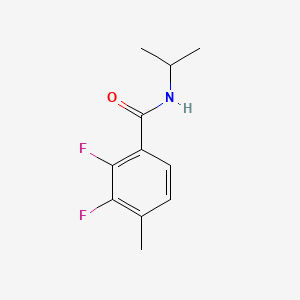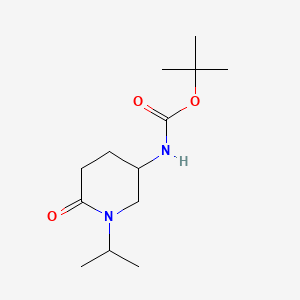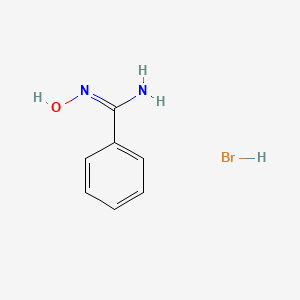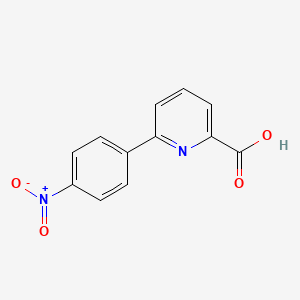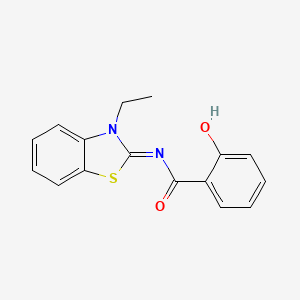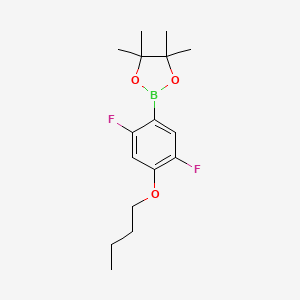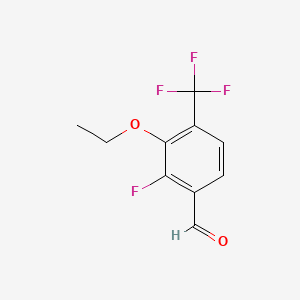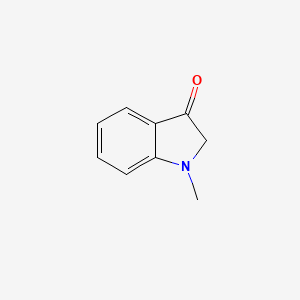
1-Methyl-1,2-Dihydro-3h-Indol-3-One
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Indol-3-one, 1,2-dihydro-1-methyl- is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is known for its unique structure, which includes a fused ring system that contributes to its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indol-3-one, 1,2-dihydro-1-methyl- can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method includes the palladium-catalyzed cyclization of N-(2-allylphenyl)acrylamide . These methods typically require specific reaction conditions such as refluxing in acetic acid or using palladium catalysts.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact. Industrial processes may also incorporate green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3H-Indol-3-one, 1,2-dihydro-1-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like manganese dioxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-3-carboxaldehyde, while reduction can produce indoline derivatives .
Scientific Research Applications
3H-Indol-3-one, 1,2-dihydro-1-methyl- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 3H-Indol-3-one, 1,2-dihydro-1-methyl- exerts its effects involves interactions with specific molecular targets. For instance, it can modulate the activity of enzymes and receptors involved in cellular processes. The compound’s structure allows it to bind to these targets, influencing pathways related to cell growth, apoptosis, and other critical functions .
Comparison with Similar Compounds
Similar Compounds
- 3H-Indazol-3-one, 1,2-dihydro-
- 1-Oxo-3-methyl-1,2,3,4-tetrahydrocarbazole
- 2-Methyl-1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-one
Uniqueness
3H-Indol-3-one, 1,2-dihydro-1-methyl- is unique due to its specific substitution pattern and the presence of a methyl group at the 1-position. This structural feature distinguishes it from other indole derivatives and contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C9H9NO |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
1-methyl-2H-indol-3-one |
InChI |
InChI=1S/C9H9NO/c1-10-6-9(11)7-4-2-3-5-8(7)10/h2-5H,6H2,1H3 |
InChI Key |
DYPFVQQCYZKNMK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



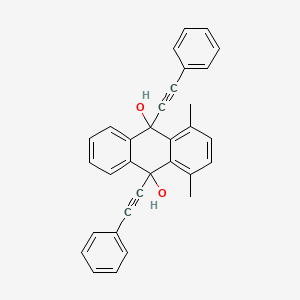
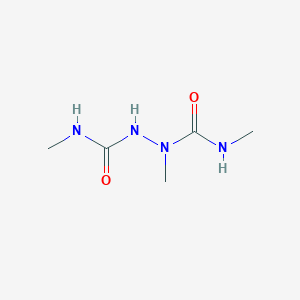
![6-Ethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14021526.png)

